
Carbonyl-dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyl-dibenzoic acid is an organic compound that features a carbonyl group (C=O) flanked by two benzoic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
Carbonyl-dibenzoic acid can be synthesized through several methods. One common approach involves the oxidation of dibenzyl ketone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of dibenzyl cyanide followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Carbonyl-dibenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Carbonyl-dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as luminescent materials and sensors.
作用机制
The mechanism of action of carbonyl-dibenzoic acid involves its interaction with molecular targets through its carbonyl and carboxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo nucleophilic addition and substitution reactions makes it a versatile molecule in chemical and biological systems .
相似化合物的比较
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar chemical properties but lacks the additional carbonyl group.
Phthalic Acid: Contains two carboxyl groups attached to a benzene ring but does not have a central carbonyl group.
Terephthalic Acid: Similar to phthalic acid but with carboxyl groups in the para position .
Uniqueness
Carbonyl-dibenzoic acid is unique due to the presence of both carbonyl and carboxyl groups, which confer distinct reactivity and interaction capabilities. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.
属性
CAS 编号 |
30755-77-2 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
2-(2-carboxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI 键 |
OTLMQCNHFVYECA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


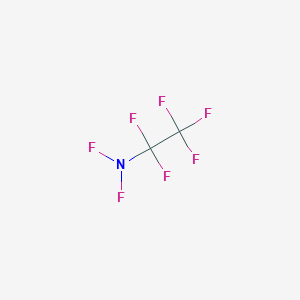

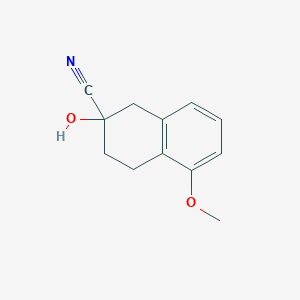

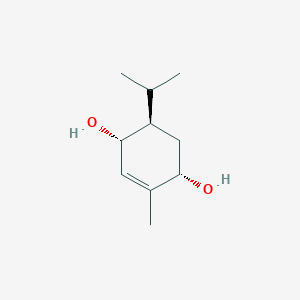
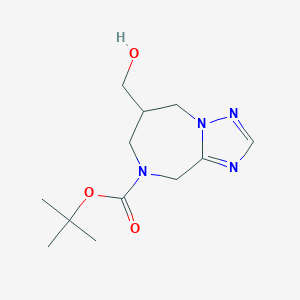
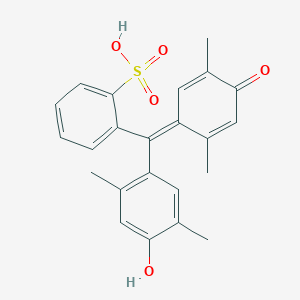
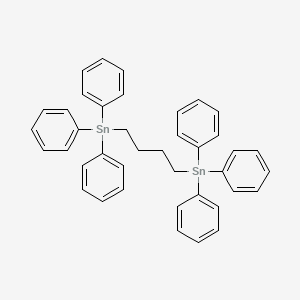
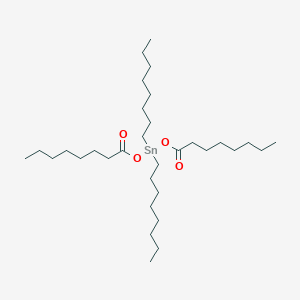
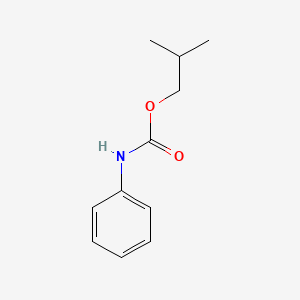
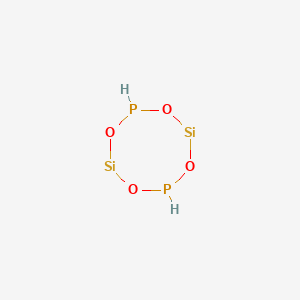
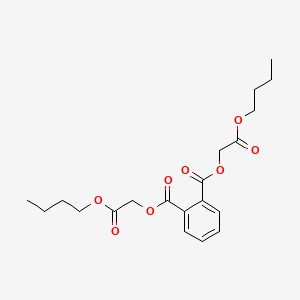

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)
